molecular formula C20H22N2O3S B11479343 1-(4-methoxybenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-(4-methoxybenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B11479343
M. Wt: 370.5 g/mol
InChI Key: BGDOESOEPIUOKO-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a methoxyphenylmethyl group, and a dimethylpyrrolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps, starting with the preparation of the core pyrrole structureCommon reagents used in these reactions include benzenesulfonyl chloride and 4-methoxybenzyl chloride, under conditions that may involve the use of bases such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE include:

Uniqueness

The uniqueness of 3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C20H22N2O3S/c1-14-15(2)22(13-16-9-11-17(25-3)12-10-16)20(21)19(14)26(23,24)18-7-5-4-6-8-18/h4-12H,13,21H2,1-3H3

InChI Key

BGDOESOEPIUOKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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